molecular formula C8H12ClN3O B2466674 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride CAS No. 1420878-27-8

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

Cat. No.: B2466674
CAS No.: 1420878-27-8
M. Wt: 201.65
InChI Key: DHAPRJSWLGRJRF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl. It is a derivative of pyrazine and pyrrolidine, which are both heterocyclic compounds.

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and pyrazine moieties can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biological pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows for unique interactions and applications that are not possible with individual pyrrolidine or pyrazine derivatives .

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPRJSWLGRJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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